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Compound of Interest

Compound Name:
Pentakis(dimethylamino)tantalum(

V)

Cat. No.: B008851 Get Quote

The following tables summarize the performance of PDMAT and alternative precursors for the

ALD of TaN and Ta₂O₅ films, focusing on conformal coverage and key process parameters.

Table 1: Comparison of Precursors for ALD of Tantalum Nitride (TaN)
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Precursor
Co-
reactant

Depositio
n
Temperat
ure (°C)

Growth
Per Cycle
(Å/cycle)

Step
Coverage
(% @
Aspect
Ratio)

Film
Resistivit
y (µΩ·cm)

Key
Character
istics

PDMAT NH₃ 200 - 300
~0.3 -

0.6[1]

Excellent in

AR 5:1 to

20:1[2][3]

As low as

70,000 (70

mΩ·cm)[1]

Well-

established

precursor,

good

thermal

stability

within the

ALD

window.[1]

NH₃/H₂

Plasma
~275 ~0.5

~90%

density of

PEALD

TaN[2]

~2000[2]

Plasma

enhancem

ent can

improve

film

density.[2]

TBTDET NH₃ 200 - 300
~0.4 -

2.6[4][5]

Excellent

conformalit

y[4]

-

Higher

growth rate

compared

to PDMAT

under

certain

conditions.

[5]

H₂ Plasma 250 -

Good step

coverage

in 65 nm

structures[

6]

< 300[6]

Can

produce

films with

lower

resistivity.

[6]
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TAIMATA NH₃ 150 - 200 ~0.2[4]

Excellent

conformalit

y[4]

-

Lower

deposition

temperatur

e window

compared

to PDMAT

and

TBTDET.

[4]

Table 2: Comparison of Precursors for ALD of Tantalum Oxide (Ta₂O₅)
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Precursor
Co-
reactant

Depositio
n
Temperat
ure (°C)

Growth
Per Cycle
(Å/cycle)

Step
Coverage
(% @
Aspect
Ratio)

Dielectric
Constant

Key
Character
istics

PDMAT H₂O 150 - 300 ~0.68[7]
100% @

>35:1[8][9]
~14 - 28[7]

Produces

highly

conformal

and

uniform

films with

good

electrical

properties.

[7][8][9]

TDEAT H₂O 50 - 350 ~0.065
100% @

>35:1[8][9]
28[8]

Indistinguis

hable film

properties

from

PDMAT

under

optimal

conditions.

[8]

TBTDET H₂O < 275 ~0.77 - -

Limited by

thermal

decomposit

ion of the

amido

ligand at

higher

temperatur

es.[10]

TBDETCp H₂O up to 325 ~0.67 ~90% @

5:1[10]

- Higher

thermal
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stability

than

TBTDET

due to the

strong Ta-

Cp bond.

[10]

Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below

are representative experimental protocols for PDMAT ALD.

Thermal ALD of TaN from PDMAT and NH₃
Precursor: Pentakis(dimethylamino)tantalum (PDMAT)

Co-reactant: Ammonia (NH₃)

Deposition Temperature: 250 °C

Reactor Pressure: 1 Torr

Carrier Gas: N₂ at 200 sccm

ALD Cycle:

PDMAT pulse: 1-5 seconds

N₂ purge: 5-10 seconds

NH₃ pulse: 1-5 seconds

N₂ purge: 5-10 seconds

Substrate: Si (100) with native oxide or patterned substrates with high-aspect-ratio features.

Thermal ALD of Ta₂O₅ from PDMAT and H₂O
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Precursor: Pentakis(dimethylamino)tantalum (PDMAT), heated to 85 °C to ensure sufficient

vapor pressure.[11]

Co-reactant: Deionized H₂O

Deposition Temperature: 200 °C[11]

Reactor Pressure: ~0.1 Torr[8]

Carrier Gas: N₂ at 20 sccm

ALD Cycle:

PDMAT pulse: 0.5 - 2 seconds

N₂ purge: 5 - 10 seconds

H₂O pulse: 0.5 - 2 seconds

N₂ purge: 5 - 10 seconds

Substrate: Si (100) or patterned wafers.[8]

Mandatory Visualization
PDMAT ALD Workflow for TaN Deposition
The following diagram illustrates the sequential steps in a typical thermal ALD cycle for

depositing Tantalum Nitride (TaN) using PDMAT and Ammonia (NH₃).
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Caption: A typical ALD cycle for TaN deposition using PDMAT.

Simplified Reaction Mechanism for PDMAT ALD of Ta₂O₅
This diagram illustrates the surface reactions during the ALD of Tantalum Oxide (Ta₂O₅) using

PDMAT and water (H₂O). The process relies on self-limiting surface chemistry.
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Click to download full resolution via product page

Caption: Surface reactions in a Ta₂O₅ ALD cycle with PDMAT and H₂O.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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